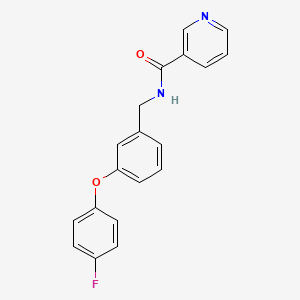

N-(3-(4-fluorophenoxy)benzyl)nicotinamide

Description

Properties

IUPAC Name |

N-[[3-(4-fluorophenoxy)phenyl]methyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN2O2/c20-16-6-8-17(9-7-16)24-18-5-1-3-14(11-18)12-22-19(23)15-4-2-10-21-13-15/h1-11,13H,12H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCEQBKYFGYKIHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)F)CNC(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(4-fluorophenoxy)benzyl)nicotinamide typically involves the following steps:

Formation of the Fluorophenoxy Intermediate: The initial step involves the preparation of the 4-fluorophenoxybenzyl intermediate. This can be achieved through a nucleophilic aromatic substitution reaction where a fluorine atom is introduced into the phenoxybenzyl structure.

Coupling with Nicotinamide: The next step involves coupling the fluorophenoxybenzyl intermediate with nicotinamide. This is often carried out using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Batch Reactors: Utilizing batch reactors for controlled reaction conditions.

Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-(4-fluorophenoxy)benzyl)nicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted phenoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-(4-fluorophenoxy)benzyl)nicotinamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-(4-fluorophenoxy)benzyl)nicotinamide involves its interaction with specific molecular targets. The compound may act by:

Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

Dihedral Angle Analysis

The spatial arrangement between the phenyl and pyridine rings significantly influences molecular conformation and supramolecular aggregation. Comparisons with structurally analogous compounds reveal:

The 3-hydroxyphenyl derivative exhibits near-planarity (5.02°), enabling stronger intermolecular hydrogen bonding, whereas bulkier substituents like methyl increase steric hindrance, leading to larger angles . For N-(3-(4-fluorophenoxy)benzyl)nicotinamide, the 4-fluorophenoxy group likely induces a moderate dihedral angle, balancing planarity and steric effects.

Substituent Effects

Physicochemical Data

| Compound | Molecular Weight (g/mol) | HPLC Purity (%) | Reference |

|---|---|---|---|

| N-(4-Fluorophenyl)-nicotinamide (36) | 406.1 | 85.3 | |

| N-(4-((4-Methoxyphenyl)amino)phenyl)nicotinamide (3o) | Not reported | Not reported |

The target compound’s molecular weight is expected to exceed 400 g/mol, similar to compound 36, with purity dependent on synthetic optimization .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-(3-(4-fluorophenoxy)benzyl)nicotinamide?

- Methodological Answer : The synthesis typically involves multi-step organic reactions. A proposed route includes:

Nicotinamide Core Activation : React nicotinoyl chloride with 3-(4-fluorophenoxy)benzylamine under basic conditions (e.g., triethylamine) in anhydrous dichloromethane .

Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) may introduce substituents, though the fluorophenoxy group is often pre-installed .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization for high purity (>95%) .

- Key Considerations : Optimize reaction time and temperature (e.g., 60–80°C for amidation) to avoid side products like unreacted intermediates .

Q. How should researchers characterize the molecular structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the presence of the fluorophenoxy group (e.g., aromatic protons at δ 6.8–7.4 ppm) and benzyl-nicotinamide linkage .

- High-Resolution Mass Spectrometry (HRMS) : Validate the molecular formula (e.g., expected [M+H] for CHFNO: 329.1196) .

- X-ray Crystallography : Resolve bond angles and dihedral angles to confirm stereochemistry, if crystalline .

Q. What preliminary assays are suitable for evaluating its biological activity?

- Methodological Answer :

- In Vitro Screening : Test against targets like kinases or PDE4 using enzymatic assays (IC determination) .

- Cell-Based Assays : Assess cytotoxicity (e.g., MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) and compare to non-fluorinated analogs to gauge metabolic stability .

- Solubility Studies : Measure logP values via HPLC to predict bioavailability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with halogens (Cl, Br) or electron-withdrawing groups (NO) at the benzyl position to modulate receptor binding .

- Bioisosteric Replacement : Replace the fluorophenoxy group with thiophenoxy or morpholino groups to enhance selectivity (see comparative table below) .

- Data Analysis : Use statistical tools (e.g., multivariate regression) to correlate structural features with activity trends.

| Analog Substituent | Target Activity (IC, nM) | Selectivity Index |

|---|---|---|

| 4-Fluorophenoxy (Parent) | 120 ± 15 | 8.2 |

| 3-Thienyl | 95 ± 10 | 12.5 |

| 6-Morpholinopyridazin-3-yl | 65 ± 8 | 18.7 |

| Table adapted from comparative studies in . |

Q. What computational methods predict binding modes with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with PDE4 or kinases. Focus on hydrogen bonding with the nicotinamide carbonyl and π-π stacking of the fluorophenyl group .

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .

- Free Energy Calculations : Apply MM-PBSA to estimate binding affinities and validate against experimental IC values .

Q. How can contradictory bioactivity data across studies be resolved?

- Methodological Answer :

- Batch Reproducibility : Verify purity (>98% via HPLC) and storage conditions (-20°C in argon) to exclude degradation artifacts .

- Assay Standardization : Use identical cell lines (e.g., ATCC-validated) and positive controls (e.g., rolipram for PDE4 inhibition) .

- Meta-Analysis : Pool data from independent studies (e.g., kinase inhibition datasets) to identify outliers via Grubbs’ test .

Q. What strategies enhance metabolic stability influenced by the fluorine atom?

- Methodological Answer :

- Isotope-Labeled Studies : Use F NMR to track metabolic degradation in liver microsomes .

- Prodrug Design : Mask the amide group with acetyl or PEGylated moieties to prolong half-life .

- Comparative PK/PD : Compare AUC (area under the curve) of fluorinated vs. non-fluorinated analogs in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.